molecular formula C11H16O3S B2970506 ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate CAS No. 1202072-43-2

ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate

Cat. No.: B2970506
CAS No.: 1202072-43-2
M. Wt: 228.31
InChI Key: VNSRCYKIRONQPW-UHFFFAOYSA-N
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Description

Ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate is a bicyclic compound characterized by a sulfur atom at position 3 (denoted as "3-thia"), a ketone group at position 9, and an ethyl ester at position 7. Its molecular formula is reported as C₁₀H₁₅NO₄S with a molecular weight of 213.24 g/mol . However, this formula raises a discrepancy, as calculations suggest a molecular weight closer to 245.3 g/mol (C₁₀H₁₅NO₄S: 12×10 + 1×15 + 14 + 16×4 + 32 = 245). This inconsistency may stem from an error in the provided evidence or misassignment of substituents.

Properties

IUPAC Name

ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c1-2-14-11(13)7-3-8-5-15-6-9(4-7)10(8)12/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSRCYKIRONQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CSCC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under specific reaction conditions to form the bicyclic structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate exerts its effects involves interactions with various molecular targets. The sulfur atom in its structure can participate in coordination with metal ions, influencing catalytic processes. Additionally, the compound’s bicyclic structure allows it to interact with biological macromolecules, potentially affecting enzyme activity and signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituted Bicyclo[3.3.1]nonane Derivatives

Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Heteroatoms in Ring Key Applications/Notes
Ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate C₁₀H₁₅NO₄S 213.24 (reported) Ethyl ester (C-7), ketone (C-9) S (C-3) Structural analog for drug design
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride C₁₆H₂₀ClNO₃ 309.79 Benzyl (N-9), carboxylic acid (C-7, HCl salt) O (C-3), N (C-9) Pharmaceutical intermediate
tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate C₁₉H₂₆N₂O₃ 330.43 Benzyl (N-7), tert-butyl ester (C-3), ketone (C-9) N (C-3, C-7) Nicotinic acetylcholine receptor ligand
3,3,9-Trioxo-3λ⁶-thiabicyclo[3.3.1]nonane-7-carboxylic acid C₉H₁₂O₅S 232.25 Carboxylic acid (C-7), sulfone groups (C-3, C-9) S (sulfone, C-3) Reactivity studies (sulfone chemistry)
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride C₉H₁₆ClNO₃ 221.68 Methyl ester (C-7), HCl salt O (C-3), N (C-9) Protein degrader building block

Physicochemical Properties

  • Lipophilicity : Ethyl esters (e.g., target compound) are more lipophilic than carboxylic acids (e.g., ), enhancing blood-brain barrier penetration for CNS targets .
  • Stability : Sulfides (e.g., target’s 3-thia) are prone to oxidation, whereas sulfones () are more stable. Esters may hydrolyze under acidic/basic conditions, unlike amides or ethers .

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